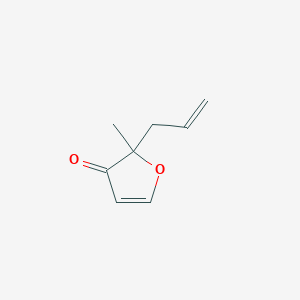
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound is notable for its unique structure, which includes a methyl group and a prop-2-en-1-yl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan, methyl iodide, and allyl bromide.
Alkylation: The furan ring undergoes alkylation with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl group.
Allylation: The resulting intermediate is then subjected to allylation using allyl bromide under similar basic conditions to attach the prop-2-en-1-yl group.
Cyclization: The final step involves cyclization to form the furan ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Halogenated furans and amino-substituted furans.
Applications De Recherche Scientifique
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and substituents enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: Lacks the prop-2-en-1-yl group, making it less versatile in certain applications.
2-Propylfuran: Contains a propyl group instead of a prop-2-en-1-yl group, affecting its reactivity and properties.
3-Methylfuran: The methyl group is positioned differently, leading to distinct chemical behavior.
Uniqueness
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one stands out due to its unique combination of substituents, which confer specific reactivity and potential applications not shared by its analogs. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
144580-41-6 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-methyl-2-prop-2-enylfuran-3-one |
InChI |
InChI=1S/C8H10O2/c1-3-5-8(2)7(9)4-6-10-8/h3-4,6H,1,5H2,2H3 |
Clé InChI |
VLGBLKGAIUFSLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C=CO1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

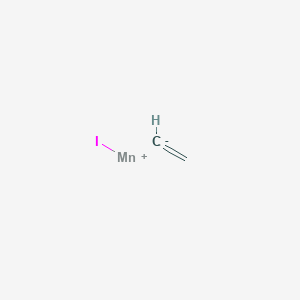
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
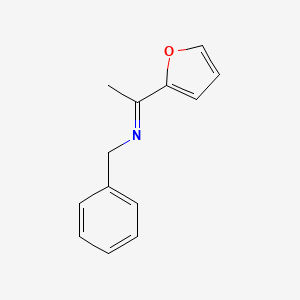
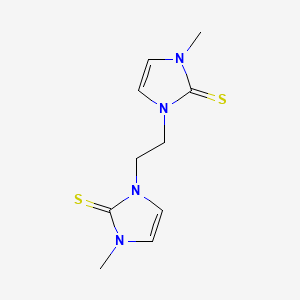

![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
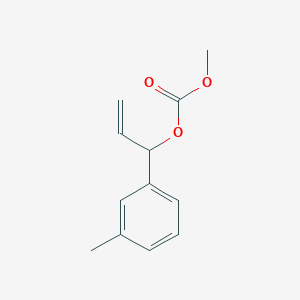
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
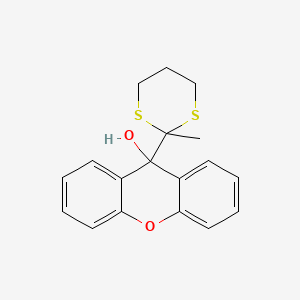
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
